molecular formula C6H10BrF3 B1448754 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane CAS No. 1936423-03-8

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

Cat. No.: B1448754
CAS No.: 1936423-03-8
M. Wt: 219.04 g/mol
InChI Key: ILBJSIZHSFRGSK-UHFFFAOYSA-N
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Description

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is an organic compound with the molecular formula C6H10BrF3 and a molecular weight of 219.04 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a butane backbone, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is utilized in various scientific research applications, including:

Safety and Hazards

The safety information for 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is available in its Material Safety Data Sheet (MSDS) . It’s important to refer to this document for detailed safety precautions and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane typically involves the bromination of 1,1,1-trifluoro-3,3-dimethylbutane. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane involves its interaction with various molecular targets. The bromine and trifluoromethyl groups impart unique reactivity, allowing the compound to participate in diverse chemical transformations. The molecular pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 4-Bromo-1,1,2-trifluoro-1-butene
  • 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol
  • 3-Bromo-1,1,1-trifluoroacetone

Comparison: 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1,1,1-trifluoro-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF3/c1-5(2,4-7)3-6(8,9)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBJSIZHSFRGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
Reactant of Route 2
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
Reactant of Route 3
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
Reactant of Route 4
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
Reactant of Route 5
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
Reactant of Route 6
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

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